molecular formula C3HBr2NO B2813739 2,4-Dibromooxazole CAS No. 1240598-59-7

2,4-Dibromooxazole

Cat. No.: B2813739
CAS No.: 1240598-59-7
M. Wt: 226.855
InChI Key: HHJMCPWKOXDTLL-UHFFFAOYSA-N
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Description

2,4-Dibromooxazole is a heterocyclic compound that contains both bromine and oxygen atoms within its structure. It is a derivative of oxazole, a five-membered aromatic ring with one oxygen and one nitrogen atom. The presence of bromine atoms at the 2 and 4 positions of the oxazole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Oxazole derivatives, a class of compounds to which 2,4-dibromooxazole belongs, are known to interact with a wide range of biological targets . These targets often include various enzymes and receptors involved in critical biological processes .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . This interaction can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Pharmacokinetic properties of similar compounds suggest that factors such as solubility, stability, and molecular size could influence the bioavailability of this compound .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is active, including the presence of specific enzymes, co-factors, and competing or synergistic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromooxazole can be synthesized through various methods. One common approach involves the bromination of oxazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromooxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Catalysts like palladium(0) complexes and bases such as potassium carbonate (K2CO3) are employed.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Coupling Reactions: Biaryl or diaryl compounds.

    Reduction Reactions: Oxazole derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromooxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds that can interact with biological targets.

    Medicine: It is a precursor in the synthesis of potential drug candidates with various therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2,4-Dibromooxazole can be compared with other similar compounds such as:

    2,5-Dibromooxazole: Another brominated oxazole derivative with bromine atoms at the 2 and 5 positions.

    2,4-Dichlorooxazole: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.

    2,4-Dibromothiazole: A thiazole derivative with bromine atoms at the 2 and 4 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogues. This makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

2,4-dibromo-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NO/c4-2-1-7-3(5)6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJMCPWKOXDTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-59-7
Record name 2,4-dibromo-1,3-oxazole
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